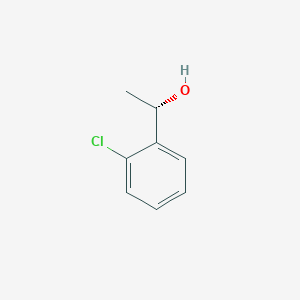
(S)-1-(2-chlorophenyl)ethanol
Descripción general
Descripción
“(S)-1-(2-chlorophenyl)ethanol” is an organic compound. It has been mentioned in the context of a copper(I)-catalyzed intramolecular cyclization reaction .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, a copper(I)-catalyzed intramolecular cyclization reaction of 2-(2′-chlorophenyl)ethanol to give 2,3-dihydrobenzofuran has been described . Another related compound, (S)-2-(2-Chlorophenyl)oxirane, has been synthesized using D-glucose in aqueous phosphate buffer and ethanol at 30°C, pH=8, for 5 hours .Chemical Reactions Analysis
A copper(I)-catalyzed intramolecular cyclization reaction of 2-(2′-chlorophenyl)ethanol to give 2,3-dihydrobenzofuran has been reported .Aplicaciones Científicas De Investigación
Biocatalytic Production
(S)-1-(2-chlorophenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical products. Efficient biocatalytic production methods have been developed using microorganisms. For instance, the fungus Alternaria alternata has been effectively used for the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol, achieving high conversion rates and optical purity (Kurbanoğlu et al., 2009). Similarly, Escherichia coli cells expressing certain genes have been employed for the bioreduction of o-chloroacetophenone, yielding (S)-1-(2-chlorophenyl)ethanol in high yield and optical purity, crucial for polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs (Eixelsberger et al., 2013).
Synthesis Methods
Several synthesis methods have been explored for producing (S)-1-(2-chlorophenyl)ethanol and its derivatives. For instance, reduction of ketones using acetone powder of Geotrichum candidum resulted in the asymmetric synthesis of a precursor for a key intermediate of an important class of drugs (Hamada et al., 2001). Additionally, the synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid through esterification and reduction processes has been reported, achieving high yields (Yang Lirong, 2007).
Process Optimization
Optimization of bioprocesses for the synthesis of (S)-1-(2-chlorophenyl)ethanol has been a focus to improve efficiency and yield. This includes optimizing substrate supply and product removal, overcoming mass transfer limitations, and enhancing catalyst activity and stability (Schmölzer et al., 2012).
Catalytic Dechlorination
Research has also explored the catalytic dechlorination and detoxification of 1-(2-chlorophenyl) ethanol, emphasizing environmental concerns and potential applications in wastewater treatment. This process involves converting 1-(2-chlorophenyl) ethanol to a less toxic form while addressing its impact on biological processes in wastewater treatment (Zhou et al., 2010).
Molecular Structure Studies
The molecular structure and coordination properties of (S)-1-(2-chlorophenyl)ethanol have been studied, including its interaction with metal complexes, which is significant for understanding its behavior in various chemical reactions (Dubarle-Offner et al., 2012).
Propiedades
IUPAC Name |
(1S)-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426434 | |
| Record name | (S)-1-(2-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2-chlorophenyl)ethanol | |
CAS RN |
131864-71-6 | |
| Record name | (S)-1-(2-chlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(2-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



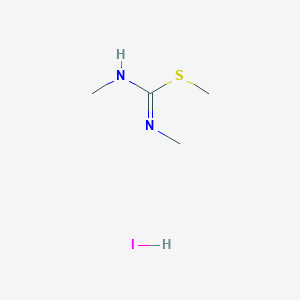
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
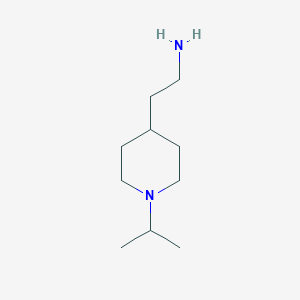
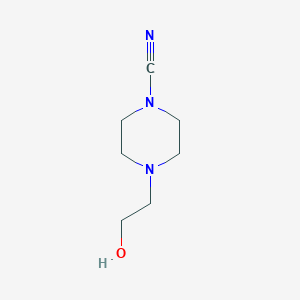
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
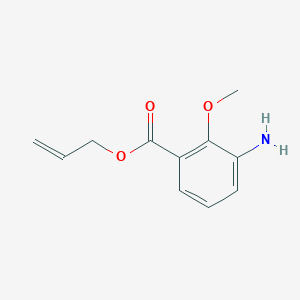
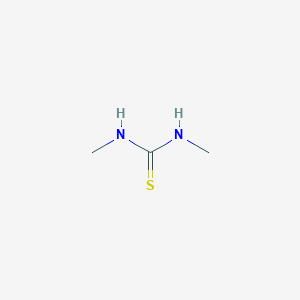
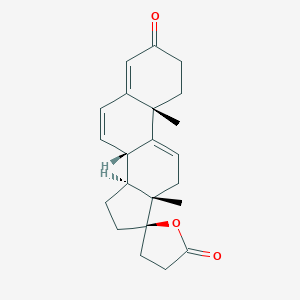
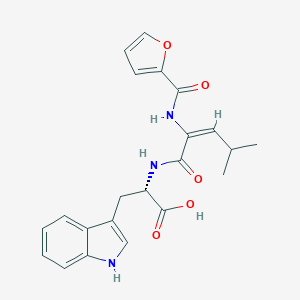

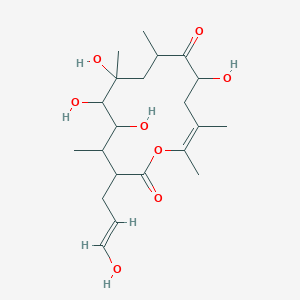
![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)